N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines and imidazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling Reactions: The azetidine derivative is then coupled with a phenyl group through Suzuki–Miyaura cross-coupling reactions.
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by reacting the azetidine-phenyl derivative with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The imidazolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, are structurally similar and share some chemical properties.
Imidazolidine Derivatives: Compounds like imidazolidine-2,4-dione are similar due to the presence of the imidazolidine ring.
Uniqueness
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of both azetidine and imidazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-21-12-8-17(9-12)11-4-2-10(3-5-11)16-14(20)18-7-6-15-13(18)19/h2-5,12H,6-9H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRWRCUIFHETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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